molecular formula C11H10F4O2 B8352569 Tert-butyl 2,3,4,6-tetrafluorobenzoate

Tert-butyl 2,3,4,6-tetrafluorobenzoate

Cat. No.: B8352569
M. Wt: 250.19 g/mol
InChI Key: UELHWOJLWGGNAF-UHFFFAOYSA-N
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Description

Tert-butyl 2,3,4,6-tetrafluorobenzoate is a fluorinated aromatic ester characterized by a tert-butyl ester group and four fluorine substituents at the 2, 3, 4, and 6 positions of the benzoate ring. This compound is of interest in organic synthesis due to the electron-withdrawing effects of fluorine atoms, which enhance reactivity in cross-coupling reactions and serve as intermediates in pharmaceuticals or agrochemicals .

Properties

Molecular Formula

C11H10F4O2

Molecular Weight

250.19 g/mol

IUPAC Name

tert-butyl 2,3,4,6-tetrafluorobenzoate

InChI

InChI=1S/C11H10F4O2/c1-11(2,3)17-10(16)7-5(12)4-6(13)8(14)9(7)15/h4H,1-3H3

InChI Key

UELHWOJLWGGNAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=C(C=C1F)F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Physical and Chemical Properties

Property Tert-butyl 2,3,4,6-tetrafluorobenzoate (Inferred) Methyl 2,3,4,6-tetrafluorobenzoate 2,3,4,5-Tetrafluorobenzoic Acid
Molecular Formula C₁₁H₁₀F₄O₂ C₈H₄F₄O₂ C₇H₂F₄O₂
Molecular Weight ~258.2 g/mol 216.1 g/mol 194.1 g/mol
Boiling Point High (tert-butyl group reduces volatility) Moderate High (due to carboxylic acid)
Solubility Low in water, high in organic solvents Similar to tert-butyl analog Low in organic solvents, polar media
Stability Thermally stable (steric protection) Less stable than tert-butyl Prone to decarboxylation at high temps

The tert-butyl group enhances thermal stability and solubility in non-polar media compared to methyl esters or free acids. Fluorine substitution increases electronegativity, influencing NMR shifts and acidity .

Reactivity and Stability

  • Thermal Behavior : Analogous fluorobenzoates (e.g., 2,3,5,6-tetrafluorobenzoic acid) decompose upon heating, forming adducts with ammonium salts, as shown in XRPD studies . The tert-butyl ester’s steric bulk likely mitigates such decomposition, favoring sublimation over adduct formation.
  • NMR Characteristics : For methyl 4-azido-2,3,5,6-tetrafluorobenzoate, ¹⁹F NMR signals appear at δ -141.38 (m, 2F) and -151.60 (m, 2F), reflecting fluorine’s electronic environment. Tert-butyl analogs would exhibit upfield shifts due to the electron-donating tert-butyl group .
  • Hydrolytic Stability : The tert-butyl ester resists hydrolysis better than methyl or ethyl esters under basic conditions, a critical factor in drug delivery systems .

Key Research Findings

  • Synthetic Efficiency : Tert-butyl esters achieve higher yields (96%) compared to brominated analogs (e.g., tert-butyl 4-bromo-2-fluorobenzoate, similarity 0.93), where halogenation steps reduce efficiency .
  • Structural Insights : Fluorine substitution patterns (2,3,4,6 vs. 2,3,5,6) significantly alter electronic properties, as evidenced by ¹³C NMR shifts in methyl 4-azido derivatives .
  • Safety Profile : Tert-butyl esters are less volatile than methyl analogs, reducing inhalation risks in industrial settings .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of tert-butyl 2,3,4,6-tetrafluorobenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically begins with 2,3,4,5-tetrafluorobenzoic acid (CAS 1201-31-6) as the starting material . Esterification with tert-butanol under acidic catalysis (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) is a common approach. Reaction temperature (optimized between 60–80°C) and stoichiometric ratios (1:1.2 for acid:tert-butanol) are critical for maximizing yield. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted acid and tert-butanol byproducts. Monitoring by TLC and NMR (¹H/¹⁹F) confirms ester formation .

Q. What analytical techniques are essential for characterizing this compound, and how can spectral data resolve structural ambiguities?

  • Methodological Answer :

  • ¹H/¹⁹F NMR : Fluorine substituents split proton signals, providing regiochemical confirmation. For example, the deshielded proton adjacent to fluorine appears as a doublet of doublets (δ 7.2–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) confirms molecular ion [M+H]⁺ and rules out impurities.
  • X-ray Crystallography : Resolves ambiguities in fluorine substitution patterns, particularly when synthetic routes risk regioisomer formation .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the introduction of fluorine substituents in the benzoate ring?

  • Methodological Answer : Fluorination regioselectivity is influenced by directing groups and reaction conditions. For example:

  • Electrophilic Fluorination : Use of N-fluoropyridinium salts at low temperatures (−40°C) minimizes random fluorination.
  • Directed Ortho-Metalation (DoM) : tert-Butyl groups act as directing groups, enabling selective fluorination at meta/para positions. Validation via computational modeling (DFT) predicts electron-deficient sites prone to fluorination .

Q. What strategies mitigate thermal instability of this compound during high-temperature reactions?

  • Methodological Answer :

  • Stability Screening : Thermogravimetric analysis (TGA) under nitrogen/air identifies decomposition thresholds (typically >150°C).
  • Protective Group Alternatives : Replace tert-butyl with thermally stable groups (e.g., benzyl esters) for high-temperature applications.
  • Reaction Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize the ester via hydrogen bonding with fluorine atoms .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound under different experimental conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models electronic effects of fluorine substituents (e.g., Hammett σₚ values for fluorine: σₚ = +0.06) to predict acid-catalyzed hydrolysis rates.
  • Molecular Dynamics (MD) : Simulates solvent interactions to optimize solubility in non-polar media (e.g., toluene vs. THF) .

Data Contradiction Analysis

Q. When conflicting data arise regarding the compound’s thermal stability, what analytical approaches can resolve discrepancies?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments using standardized conditions (e.g., heating rate: 10°C/min in TGA).
  • Cross-Validation : Compare decomposition profiles across multiple techniques (TGA, DSC, and isothermal aging studies).
  • Impurity Analysis : Use HPLC-MS to detect trace degradation products (e.g., free benzoic acid) that may skew stability data .

Q. How should researchers reconcile conflicting NMR data on fluorine-proton coupling constants in related tetrafluorobenzoate derivatives?

  • Methodological Answer :

  • Variable Temperature NMR : Assess coupling constant (J) variations caused by conformational changes (e.g., rotamer populations at 25°C vs. −20°C).
  • Spectral Simulation Software : Tools like MestReNova simulate splitting patterns to match experimental data, resolving ambiguities in J values .

Experimental Design

Q. What experimental designs are recommended for studying the hydrolytic degradation of this compound in aqueous media?

  • Methodological Answer :

  • pH-Dependent Kinetics : Conduct hydrolysis at pH 2 (simulating gastric fluid), 7 (neutral), and 10 (basic) with UV-Vis monitoring (λ = 260 nm for benzoate release).
  • Isotopic Labeling : Use deuterated water (D₂O) to track hydrolysis mechanisms (SN1 vs. SN2) via kinetic isotope effects .

Q. How can researchers design regioselective functionalization studies on the tetrafluorobenzoate scaffold?

  • Methodological Answer :

  • Protection/Deprotection Strategies : Temporarily protect reactive sites (e.g., tert-butyl ester) with TMS groups to direct functionalization to specific fluorine positions.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids at brominated positions (e.g., tert-butyl 4-bromo-2,3,5,6-tetrafluorobenzoate derivatives) .

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